
3-Cyclopropyl-2-methylbut-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-methylbut-2-enal is an organic compound characterized by a cyclopropyl group attached to a butenal structure. This compound is part of the aldehyde family, which is known for its reactivity and versatility in organic synthesis. The presence of both a cyclopropyl group and an unsaturated aldehyde moiety makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methylbut-2-enal typically involves the formation of the cyclopropyl group followed by the introduction of the aldehyde functionality. One common method is the cyclopropanation of an appropriate alkene precursor using reagents like diazomethane or Simmons-Smith reagent. The resulting cyclopropyl compound is then subjected to oxidation or other functional group transformations to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by controlled oxidation processes. The choice of reagents and conditions is optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropyl-2-methylbut-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic or basic catalysts
Major Products Formed:
Oxidation: 3-Cyclopropyl-2-methylbutanoic acid
Reduction: 3-Cyclopropyl-2-methylbut-2-enol
Substitution: Various substituted cyclopropyl derivatives
Applications De Recherche Scientifique
3-Cyclopropyl-2-methylbut-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-2-methylbut-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl group may also interact with hydrophobic pockets in biological molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
3-Methylbut-2-enal: Similar structure but lacks the cyclopropyl group.
Cyclopropylacetaldehyde: Contains a cyclopropyl group but has a different aldehyde structure.
2-Methyl-2-butenal: Similar unsaturated aldehyde but with different substituents.
Uniqueness: 3-Cyclopropyl-2-methylbut-2-enal is unique due to the presence of both a cyclopropyl group and an unsaturated aldehyde moiety. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60788-22-9 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
3-cyclopropyl-2-methylbut-2-enal |
InChI |
InChI=1S/C8H12O/c1-6(5-9)7(2)8-3-4-8/h5,8H,3-4H2,1-2H3 |
Clé InChI |
BQGRTPMHZOKLOA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)C1CC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)

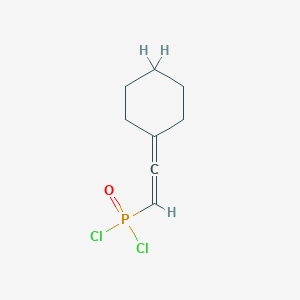
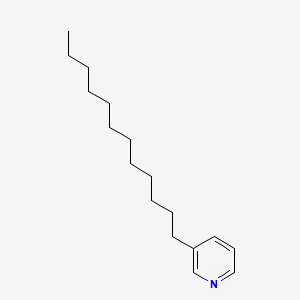
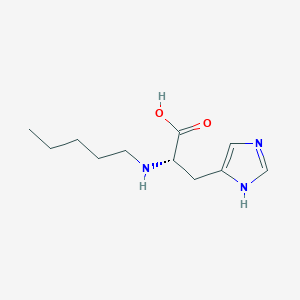
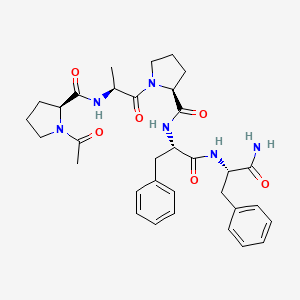
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)

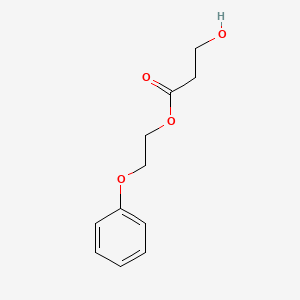
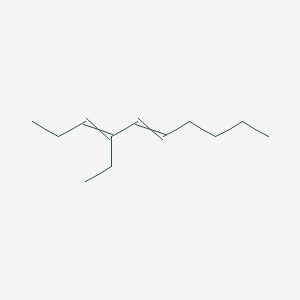
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

